GW-493838
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Overview
Description
GW-493838 is a potent adenosine A1A receptor agonist. It has been primarily investigated for its potential therapeutic applications in treating dyslipidemia and neuropathic pain. The compound has shown analgesic effects on post-herpetic neuralgia and peripheral nerve damage caused by trauma or surgery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW-493838 involves multiple steps, starting from readily available starting materialsSpecific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that the synthesis involves standard organic synthesis techniques, including purification and quality control measures to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
GW-493838 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired modification and the functional groups present in the compound .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a model compound for studying adenosine receptor agonists and their interactions with biological targets.
Biology: The compound is used to investigate the role of adenosine receptors in various physiological processes.
Medicine: GW-493838 has shown promise in treating neuropathic pain and dyslipidemia.
Mechanism of Action
GW-493838 exerts its effects by acting as an agonist for the adenosine A1A receptor. This receptor is involved in various physiological processes, including pain modulation and lipid metabolism. By binding to the receptor, this compound activates downstream signaling pathways that lead to its therapeutic effects. The specific molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of G-protein-coupled receptor signaling .
Comparison with Similar Compounds
Similar Compounds
SDZ WAG 994: Another adenosine A1 receptor agonist with similar therapeutic applications.
Theophylline monohydrate: A natural alkaloid derivative with adenosine receptor antagonistic properties.
Uniqueness
GW-493838 is unique in its high potency and selectivity for the adenosine A1A receptor. This specificity allows it to effectively modulate pain and lipid metabolism with potentially fewer side effects compared to other compounds. Its unique structure and functional groups contribute to its distinct biological activity and therapeutic potential .
Properties
CAS No. |
253124-46-8 |
---|---|
Molecular Formula |
C21H21ClFN7O4 |
Molecular Weight |
489.9 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C21H21ClFN7O4/c1-21(2,3)20-29-28-18(34-20)15-13(31)14(32)19(33-15)30-8-26-12-16(24-7-25-17(12)30)27-11-5-4-9(22)6-10(11)23/h4-8,13-15,19,31-32H,1-3H3,(H,24,25,27)/t13-,14+,15-,19+/m0/s1 |
InChI Key |
ZQYJPMPXQLNTPQ-QCUYGVNKSA-N |
SMILES |
CC(C)(C)C1=NN=C(O1)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC5=C(C=C(C=C5)Cl)F)O)O |
Isomeric SMILES |
CC(C)(C)C1=NN=C(O1)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC5=C(C=C(C=C5)Cl)F)O)O |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC5=C(C=C(C=C5)Cl)F)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
253124-46-8 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW-493838; GW-493838X; GW493838; GW493838X; GW 493838; GW 493838X. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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